molecular formula C14H20BrNO B6045763 2-[1-(4-bromobenzyl)-2-piperidinyl]ethanol

2-[1-(4-bromobenzyl)-2-piperidinyl]ethanol

Cat. No. B6045763
M. Wt: 298.22 g/mol
InChI Key: QPQMTCJYGDZTJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(4-bromobenzyl)-2-piperidinyl]ethanol, also known as BZP, is a psychoactive compound that belongs to the class of piperazines. It is a synthetic drug that has been used as a recreational drug due to its stimulant effects. However, BZP has also been studied for its potential therapeutic applications and has shown promising results in scientific research.

Mechanism of Action

The exact mechanism of action of 2-[1-(4-bromobenzyl)-2-piperidinyl]ethanol is not fully understood, but it is thought to act on the central nervous system by increasing the release of dopamine and serotonin. 2-[1-(4-bromobenzyl)-2-piperidinyl]ethanol has been found to bind to serotonin and dopamine receptors, leading to the release of these neurotransmitters and subsequent stimulation of the brain.
Biochemical and Physiological Effects:
2-[1-(4-bromobenzyl)-2-piperidinyl]ethanol has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, leading to a stimulant effect on the body. 2-[1-(4-bromobenzyl)-2-piperidinyl]ethanol has also been found to increase the release of dopamine and serotonin, leading to feelings of euphoria and increased energy levels. However, 2-[1-(4-bromobenzyl)-2-piperidinyl]ethanol has also been found to have negative effects on the body, such as causing seizures and increasing the risk of cardiovascular events.

Advantages and Limitations for Lab Experiments

2-[1-(4-bromobenzyl)-2-piperidinyl]ethanol has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which allows for precise control over its chemical properties. 2-[1-(4-bromobenzyl)-2-piperidinyl]ethanol can also be easily synthesized in the lab, making it readily available for research purposes. However, one limitation is that 2-[1-(4-bromobenzyl)-2-piperidinyl]ethanol has limited solubility in water, which can make it difficult to administer in lab experiments. Additionally, 2-[1-(4-bromobenzyl)-2-piperidinyl]ethanol has been shown to have negative effects on the body, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[1-(4-bromobenzyl)-2-piperidinyl]ethanol. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders. Another direction is to study the long-term effects of 2-[1-(4-bromobenzyl)-2-piperidinyl]ethanol on the body, particularly in relation to cardiovascular health and the risk of seizures. Additionally, further research is needed to fully understand the mechanism of action of 2-[1-(4-bromobenzyl)-2-piperidinyl]ethanol and its effects on the brain.

Synthesis Methods

2-[1-(4-bromobenzyl)-2-piperidinyl]ethanol can be synthesized through a multi-step reaction process that involves the reaction of piperazine with 4-bromobenzyl chloride and subsequent reduction of the resulting intermediate with sodium borohydride. This process yields 2-[1-(4-bromobenzyl)-2-piperidinyl]ethanol as a white crystalline powder.

Scientific Research Applications

2-[1-(4-bromobenzyl)-2-piperidinyl]ethanol has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anxiolytic and antidepressant effects in animal models, indicating its potential use in the treatment of anxiety and depression. 2-[1-(4-bromobenzyl)-2-piperidinyl]ethanol has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

2-[1-[(4-bromophenyl)methyl]piperidin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c15-13-6-4-12(5-7-13)11-16-9-2-1-3-14(16)8-10-17/h4-7,14,17H,1-3,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQMTCJYGDZTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCO)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-Bromobenzyl)-2-piperidinyl]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.